(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid
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Overview
Description
The compound (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic molecule characterized by multiple iodine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The process typically starts with the preparation of the amino acid backbone, followed by the sequential addition of phenoxy and iodine groups through a series of substitution reactions. Common reagents used in these steps include iodine, phenol derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid: undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: Iodine atoms can be reduced to iodide ions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of iodine atoms would produce iodide ions.
Scientific Research Applications
(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s multiple iodine atoms and phenoxy groups enable it to form strong interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to (2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid include other iodinated phenoxy derivatives. These compounds share structural similarities but may differ in the number and position of iodine atoms or other functional groups. The unique arrangement of iodine atoms and phenoxy groups in This compound
Properties
Molecular Formula |
C30H22I6N2O8 |
---|---|
Molecular Weight |
1299.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H22I6N2O8/c31-16-9-14(44-27-18(33)3-12(4-19(27)34)7-22(37)29(40)41)1-2-24(16)46-25-11-15(10-17(32)26(25)39)45-28-20(35)5-13(6-21(28)36)8-23(38)30(42)43/h1-6,9-11,22-23,39H,7-8,37-38H2,(H,40,41)(H,42,43)/t22-,23-/m0/s1 |
InChI Key |
QXTZLXXCTPPBMX-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OC3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
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